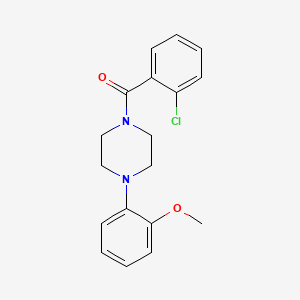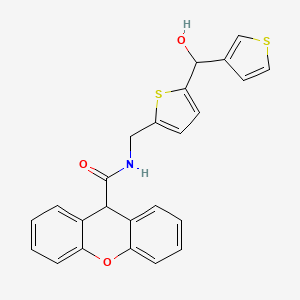
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiopropamine, a thiophene-based compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
Thiophene is considered to be a structural alert with formula C4H4S . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .Applications De Recherche Scientifique
Organosoluble and Optically Transparent Polyamides with Xanthene
A study conducted by Guo et al. (2015) focused on the synthesis of new organosoluble and optically transparent polyamides containing xanthene units. These polyamides exhibit high glass transition temperatures, excellent thermal stability, and low moisture absorption, making them suitable for high-performance applications. The materials also showed high transparency, suggesting potential applications in optical materials and electronics (Guo et al., 2015).
Antimicrobial Agents
Desai, Dodiya, and Shihora (2011) synthesized a series of compounds combining quinazolinone and 4-thiazolidinone, which were evaluated for their antimicrobial properties. This research highlights the potential of thiophene-related compounds in developing new antimicrobial agents, showcasing their broad spectrum of activity against various bacterial and fungal strains (Desai et al., 2011).
Synthesis and Characterization of Thiophene Carboxamides
Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis, characterization, and antimicrobial evaluation of thiophene carboxamides, contributing to the understanding of how structural modifications affect biological activity. This work underscores the importance of thiophene derivatives in medicinal chemistry, particularly in designing compounds with potential therapeutic applications (Talupur et al., 2021).
Energetics and Reactivity of Xanthene and Thioxanthene Derivatives
A computational study by Freitas, Gomes, and Ribeiro da Silva (2013) provided insights into the energetics and reactivity of xanthene and thioxanthene derivatives. Understanding the electronic properties and potential energy maps of these compounds could inform their application in various chemical reactions and material science projects (Freitas et al., 2013).
Mécanisme D'action
Orientations Futures
Thiophene-based analogs continue to be a focus of research due to their potential biological applications . They are utilized in industrial chemistry and material science as corrosion inhibitors , and have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Propriétés
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S2/c26-23(15-11-12-29-14-15)21-10-9-16(30-21)13-25-24(27)22-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22/h1-12,14,22-23,26H,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJMTJQRVINVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(S4)C(C5=CSC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2676901.png)
![8-[(3-Chloro-4-fluorophenyl)sulfonyl]-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2676904.png)
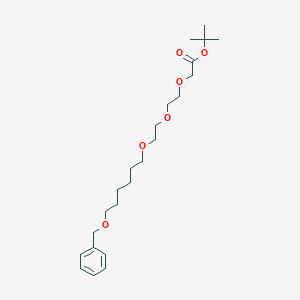
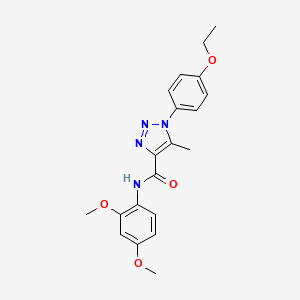
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2676907.png)
![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)
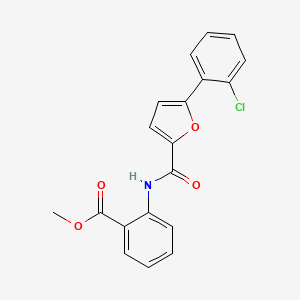
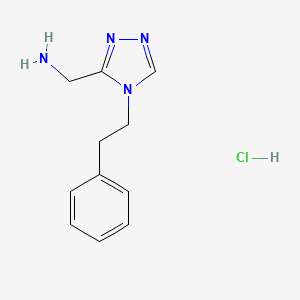
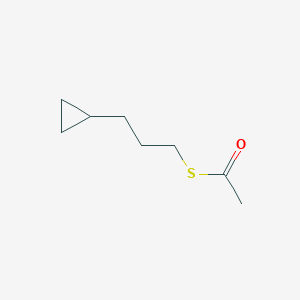
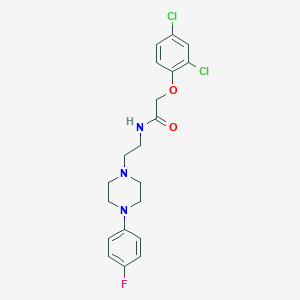
![5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676917.png)

